

Application Note: (3R)-3-Hydroxy-D-Aspartic Acid in Cell Culture

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Compound of Interest

Compound Name: (3R)-3-hydroxy-D-aspartic acid

CAS No.: 16417-36-0

Cat. No.: B556930

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Content Type: Technical Guide & Protocol Target Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists Subject: **(3R)-3-hydroxy-D-aspartic acid** (D-threo- β -hydroxyaspartate; D-THA)[1]

Introduction & Mechanistic Basis[1][2][3]

(3R)-3-hydroxy-D-aspartic acid, commonly referred to in literature as D-threo- β -hydroxyaspartic acid (D-THA), is a potent, non-metabolizable analogue of L-glutamate and L-aspartate.[1] Unlike non-transportable blockers (e.g., TBOA), D-THA acts as a transportable substrate for Excitatory Amino Acid Transporters (EAATs).[1]

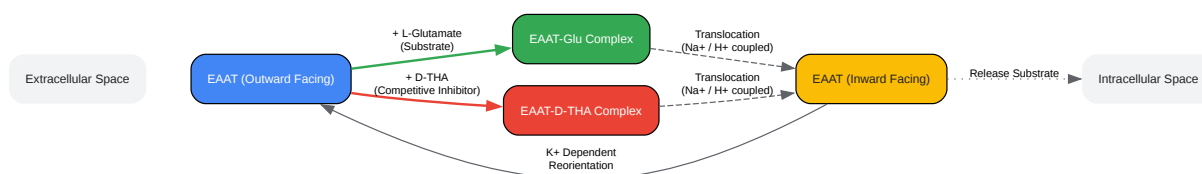
This distinction is critical for experimental design. Because D-THA is translocated across the membrane, it competes with endogenous glutamate for the substrate-binding site, effectively inhibiting the uptake of extracellular glutamate.[1] However, its translocation also triggers the transmembrane ion flux (Na^+ co-transport, K^+ counter-transport) associated with the EAAT cycle, making it a valuable tool for electrophysiological characterization of transporter turnover rates.[1]

Key Applications

- Competitive Inhibition: Determining values for novel EAAT inhibitors by using D-THA as a reference substrate.
- Electrophysiology: Eliciting transport currents in patch-clamp recordings to quantify transporter surface expression or kinetics.[1]
- Heteroexchange Assays: Studying the release of intracellular glutamate induced by the uptake of extracellular substrates.

Mechanism of Action

The following diagram illustrates the competitive interaction between L-Glutamate and D-THA at the EAAT transporter site.



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Figure 1: Competitive transport mechanism. D-THA competes with Glutamate for the outward-facing EAAT conformation.[1] Both are translocated, but the presence of D-THA reduces the probability of Glutamate uptake.

Preparation and Handling

Compound Identity:

- IUPAC Name: (2R,3R)-2-amino-3-hydroxybutanedioic acid[1]
- Common Name: D-threo- β -hydroxyaspartic acid (D-THA)[1]

- CAS Number: 7298-99-9 (often cited for the DL-threo mix; ensure stereochemical purity for D-isomer specific work).[1]
- Stereochemistry: The (2R,3R) configuration corresponds to the D-threo isomer.[1]

Solubility and Stock Solution Protocol

D-THA is a zwitterionic amino acid and has limited solubility in neutral water.[1] Proper pH adjustment is required for high-concentration stocks.[1]

Parameter	Specification
Molecular Weight	149.10 g/mol
Solubility	~10-50 mg/mL in 1 M NaOH or HCl; ~10 mg/mL in PBS (pH 7).[1][2]
Stock Concentration	100 mM (Recommended)
Vehicle	Water (with pH adjustment) or 100 mM NaOH
Storage	-20°C (stable for >6 months)

Step-by-Step Preparation (10 mL of 100 mM Stock):

- Weigh 149.1 mg of D-THA powder.[1][2]
- Add 8 mL of molecular biology grade water.
- The powder will likely not dissolve immediately.[1] Add 1 M NaOH dropwise while vortexing until the solution clears.
 - Note: Avoid over-alkalizing.[1] Aim for pH ~7.5 - 8.0.
- Adjust final volume to 10 mL with water.
- Filter sterilize using a 0.22 µm PVDF or PES syringe filter.[1]
- Aliquot into 500 µL tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

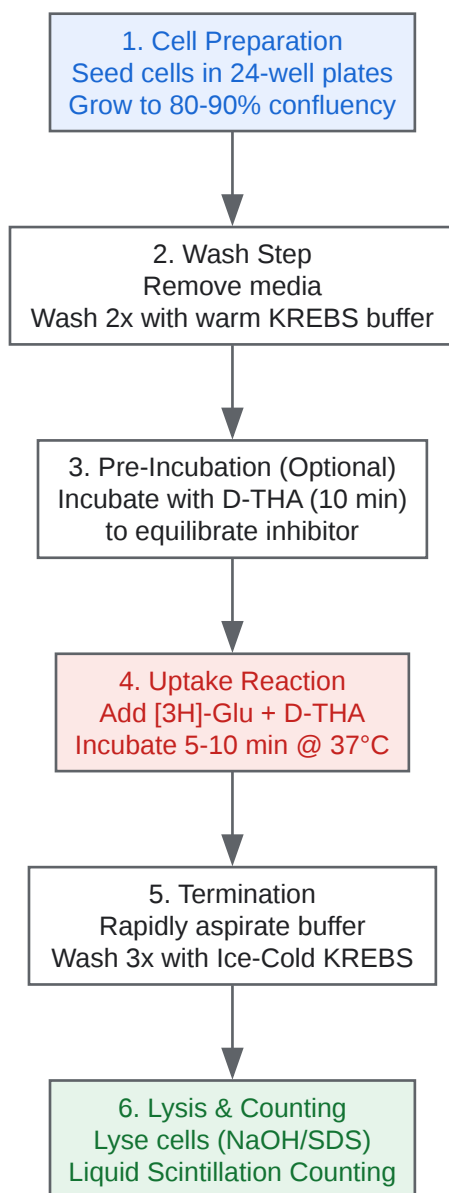
Protocol: Competitive Glutamate Uptake Assay

This protocol measures the ability of D-THA to inhibit the uptake of radiolabeled [³H]-L-Glutamate in cultured astrocytes or EAAT-transfected cell lines (e.g., HEK293-EAAT1/2).[1]

Materials Required[1][5]

- Culture Media: DMEM/F12 + 10% FBS (or specific maintenance media).[1]
- Assay Buffer (KREBS): 120 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2 mM CaCl₂, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.[1]
- Radiotracer: L-[³H]-Glutamate (Specific Activity ~40-60 Ci/mmol).[1]
- Inhibitor: D-THA (prepared stock).[1]
- Lysis Buffer: 0.1 M NaOH + 1% SDS.[1]

Experimental Workflow



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Figure 2: Workflow for radiolabeled glutamate uptake inhibition assay.

Detailed Procedure

- Plating: Seed cells (e.g., 1×10^5 cells/well) in 24-well plates 24–48 hours prior to the assay.
- Buffer Exchange: Aspirate culture media and wash cells twice gently with 500 μ L warm KREBS buffer.
- Reaction Mix Preparation: Prepare 2x concentrations of D-THA in KREBS buffer.

- Dose Response: 0, 1, 3, 10, 30, 100, 300, 1000 μM .[\[1\]](#)
- Prepare a master mix of [^3H]-Glutamate (final concentration typically 50 nM trace + 10-50 μM cold glutamate to saturate non-specific binding).[\[1\]](#)
- Initiation:
 - Add 200 μL of D-THA solution (or vehicle) to wells.
 - Immediately add 200 μL of [^3H]-Glutamate master mix.
 - Incubate for 5–10 minutes at 37°C.
 - Critical: Do not exceed 10 minutes. Uptake must remain in the linear phase.[\[1\]](#)
- Termination:
 - Place plate on ice.
 - Rapidly aspirate the reaction mix.[\[1\]](#)
 - Wash cells 3 times with 1 mL of Ice-Cold KREBS buffer.[\[1\]](#)
- Lysis: Add 250 μL of 0.1 M NaOH / 1% SDS to each well. Shake for 30 minutes at room temperature.
- Quantification: Transfer 200 μL of lysate to scintillation vials, add cocktail, and measure CPM (Counts Per Minute).

Data Analysis

Calculate the percentage of inhibition relative to control (no D-THA):

[\[1\]](#)

- CPM_blank: Nonspecific uptake measured in the presence of a saturating blocker (e.g., 1 mM TBOA) or Na^+ -free buffer (Choline-Cl substitution).

- IC50 Determination: Plot log[D-THA] vs. % Inhibition and fit to a sigmoidal dose-response curve.

Application 2: Electrophysiology (Patch Clamp)

In whole-cell patch-clamp configurations, D-THA is used to isolate transporter currents ().^[1]

- Setup: Voltage-clamp mode (Holding potential -60 mV).
- Internal Solution: K-Gluconate based (standard).^[1]
- External Solution: Perfusion with D-THA (100 μ M - 1 mM).^[1]
- Observation: Application of D-THA will elicit an inward current in EAAT-expressing cells.^[1] This current is stoichiometric to the transport rate.^[1]
- Validation: The current should be blocked by the non-transportable inhibitor TBOA.

Troubleshooting & Critical Considerations

Issue	Probable Cause	Corrective Action
Precipitation in Stock	pH is too neutral/acidic.	Add small amounts of NaOH to solubilize. ^[1] Ensure stock is room temp before use.
High Background Uptake	Incomplete washing or non-specific binding. ^[1]	Use Na ⁺ -free buffer (Choline) as the true "zero" control. ^[1]
Cell Detachment	Washing too vigorous. ^[1]	Use a multichannel pipette and dispense buffer down the side of the well, not directly on cells. ^[1]
Non-Linear Kinetics	Incubation time too long.	Reduce uptake time to 3-5 minutes.

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